An In-depth Technical Guide to 1-Bromohexadecane: Properties, Synthesis, and Applications in Advanced Research
An In-depth Technical Guide to 1-Bromohexadecane: Properties, Synthesis, and Applications in Advanced Research
This guide provides a comprehensive technical overview of 1-bromohexadecane (CAS 4276-51-1), a pivotal long-chain alkyl halide in organic synthesis and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, spectral signatures, and synthetic methodologies of 1-bromohexadecane. Furthermore, it explores its critical role as a precursor in the development of advanced materials, including quaternary ammonium compounds (QACs) and functionalized nanoparticles, highlighting its significance in pharmaceutical research.
Core Physicochemical and Spectroscopic Profile
1-Bromohexadecane, also known as cetyl bromide, is a 16-carbon chain alkyl halide. Its long aliphatic tail imparts significant hydrophobicity, while the terminal bromine atom serves as a reactive site for nucleophilic substitution, making it a versatile synthetic building block.[1]
Physicochemical Properties
The physical and chemical characteristics of 1-bromohexadecane are summarized in the table below. These properties are fundamental to understanding its behavior in various reaction and purification conditions.
| Property | Value | Source(s) |
| CAS Number | 112-82-3 | [2] |
| Molecular Formula | C₁₆H₃₃Br | [2] |
| Molecular Weight | 305.34 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Melting Point | 16-18 °C | [3] |
| Boiling Point | 190 °C at 11 mmHg | [3] |
| Density | 0.999 g/mL at 25 °C | |
| Refractive Index | n20/D 1.461 | |
| Solubility | Insoluble in water; soluble in ether and alcohol | [3] |
| Vapor Pressure | <1 mmHg at 20 °C | |
| Flash Point | >110 °C | [4] |
Spectroscopic Signature
The structural identity and purity of 1-bromohexadecane are unequivocally confirmed through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a distinct triplet at approximately 3.4 ppm, corresponding to the methylene protons adjacent to the bromine atom (-CH₂Br). The rest of the aliphatic chain appears as a complex multiplet between 1.2 and 1.4 ppm, with a terminal methyl group triplet around 0.88 ppm.[5]
-
¹³C NMR Spectroscopy: The carbon spectrum shows a signal for the carbon attached to the bromine around 33-34 ppm. The other methylene carbons of the long alkyl chain resonate in the 22-32 ppm region, with the terminal methyl carbon appearing at approximately 14 ppm.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations of the alkyl chain between 2850 and 3000 cm⁻¹. A notable C-Br stretching band is observed in the lower frequency region, typically around 645 cm⁻¹.[7]
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is observed, along with a characteristic [M+2]⁺ peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation typically involves the loss of the bromine atom and cleavage of the alkyl chain.[2]
Synthesis and Purification: A Methodological Deep Dive
The synthesis of 1-bromohexadecane from its corresponding alcohol, 1-hexadecanol, is a cornerstone of its production. Several methods exist, each with distinct advantages depending on the desired scale, purity, and available resources.
Synthetic Pathways
Two prevalent methods for the synthesis of 1-bromohexadecane are the Appel reaction and bromination using phosphorus tribromide (PBr₃).
The Appel reaction provides a mild and efficient route to convert primary and secondary alcohols to their corresponding alkyl halides.[8] The reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).
Causality of Reagent Choice:
-
Triphenylphosphine (PPh₃): Acts as an oxygen scavenger. The high stability of the triphenylphosphine oxide (Ph₃P=O) byproduct, driven by the formation of a strong P=O double bond, is a major thermodynamic driving force for the reaction.[9]
-
Carbon Tetrabromide (CBr₄): Serves as the bromine source.
Reaction Mechanism: The mechanism proceeds via an SN2 pathway, ensuring inversion of stereochemistry if a chiral alcohol is used.
Caption: Appel Reaction Workflow for 1-Bromohexadecane Synthesis.
This is a classic and widely used method for converting primary and secondary alcohols to alkyl bromides.
Causality of Reagent Choice:
-
Phosphorus Tribromide (PBr₃): A highly effective brominating agent. The reaction is driven by the formation of phosphorous acid (H₃PO₃) as a byproduct. This method avoids the formation of carbocations, thus preventing rearrangements that can occur with hydrobromic acid.[10][11]
Reaction Mechanism: This reaction also proceeds via an SN2 mechanism.
Detailed Experimental Protocol: Synthesis via PBr₃
This protocol is a self-validating system, where successful execution yields a high-purity product verifiable by the spectroscopic methods outlined in Section 1.2.
-
Setup: A dry, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr gas evolved) is assembled. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: 1-hexadecanol is placed in the flask and dissolved in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Reaction: The flask is cooled in an ice bath. Phosphorus tribromide (approximately 0.4 equivalents) is added dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is slowly poured onto crushed ice to quench the excess PBr₃. The organic layer is separated, washed sequentially with cold water, dilute sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Purification
The crude 1-bromohexadecane is typically purified by vacuum distillation to obtain a high-purity product.[12] The fraction boiling at approximately 190 °C under 11 mmHg is collected.
Key Applications in Drug Development and Materials Science
The utility of 1-bromohexadecane in advanced research stems from its ability to introduce a long, hydrophobic alkyl chain onto various substrates.
Synthesis of Quaternary Ammonium Compounds (QACs)
1-Bromohexadecane is a key starting material for the synthesis of long-chain QACs. These cationic surfactants are widely used as antimicrobial agents and disinfectants.[12] The long hexadecyl chain is crucial for their biological activity.
The synthesis involves the quaternization of a tertiary amine with 1-bromohexadecane.
Caption: General Workflow for QAC Synthesis.
Functionalization of Nanoparticles for Drug Delivery
The surface modification of nanoparticles is critical for their application in drug delivery. Functionalization with long alkyl chains, such as the hexadecyl group from 1-bromohexadecane, increases the hydrophobicity of the nanoparticle surface. This is advantageous for:
-
Delivery of hydrophobic drugs: The modified nanoparticle can better encapsulate and transport poorly water-soluble therapeutic agents.
-
Enhanced cellular uptake: The lipid-like tails can facilitate interaction with and penetration of cell membranes.[1]
-
Formation of cationic lipids: 1-Bromohexadecane is a building block for creating novel cationic lipids, which are essential components of lipid nanoparticle (LNP) formulations for the delivery of nucleic acids like siRNA and mRNA.
The functionalization is typically a two-step process: first, the nanoparticle surface is activated with a nucleophilic group (e.g., an amine or thiol), which then reacts with 1-bromohexadecane in an SN2 reaction.
Safety and Handling
1-Bromohexadecane is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[4]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3]
Conclusion
1-Bromohexadecane is a versatile and valuable chemical intermediate with significant applications in both fundamental organic synthesis and applied materials science, particularly in areas relevant to drug development. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective and safe utilization in the laboratory. The methodologies and applications discussed in this guide provide a solid foundation for researchers and scientists to leverage the unique characteristics of this long-chain alkyl halide in their innovative work.
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